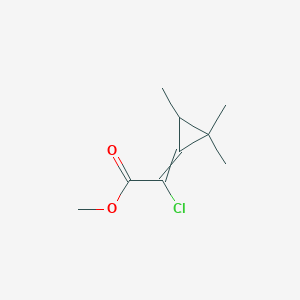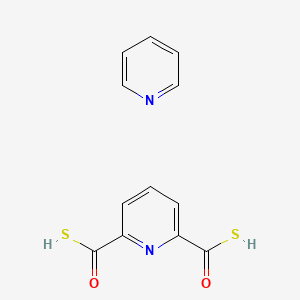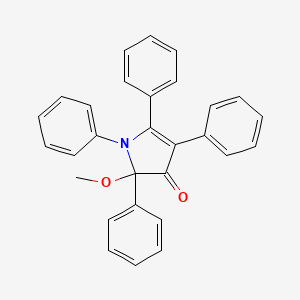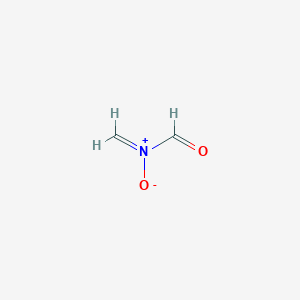
N-Formylmethanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylmethanimine N-oxide is a chemical compound that belongs to the class of N-oxides N-oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Formylmethanimine N-oxide can be synthesized through the oxidation of tertiary amines. Common reagents used for this oxidation include hydrogen peroxide, peracids, and other oxidizing agents. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been shown to produce N-oxides efficiently . Another method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using hydrogen peroxide or other peroxides as oxidizing agents. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Formylmethanimine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Cope elimination, where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation or reduction using agents like sodium borohydride.
Substitution: Various nucleophiles can react with this compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Cope elimination results in the formation of an alkene and a substituted hydroxylamine .
Applications De Recherche Scientifique
N-Formylmethanimine N-oxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Formylmethanimine N-oxide involves its ability to undergo oxidation and reduction reactions. In biological systems, it can act as an oxidizing agent, participating in redox reactions that are crucial for various metabolic processes . The molecular targets and pathways involved include enzymes such as flavin monooxygenases and cytochrome P450 .
Comparaison Avec Des Composés Similaires
N-Formylmethanimine N-oxide can be compared with other N-oxides such as trimethylamine-N-oxide and pyridine-N-oxide. These compounds share similar chemical properties but differ in their specific applications and biological activities . For instance, trimethylamine-N-oxide is known for its role in protein stabilization in marine species, while pyridine-N-oxide is commonly used in organic synthesis .
List of Similar Compounds
- Trimethylamine-N-oxide
- Pyridine-N-oxide
- N-Methylmorpholine N-oxide
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and development.
Propriétés
Numéro CAS |
88673-18-1 |
|---|---|
Formule moléculaire |
C2H3NO2 |
Poids moléculaire |
73.05 g/mol |
Nom IUPAC |
N-formylmethanimine oxide |
InChI |
InChI=1S/C2H3NO2/c1-3(5)2-4/h2H,1H2 |
Clé InChI |
QSLJCKZYJUGTFO-UHFFFAOYSA-N |
SMILES canonique |
C=[N+](C=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
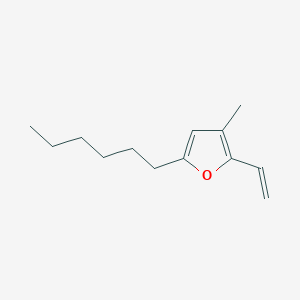

![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
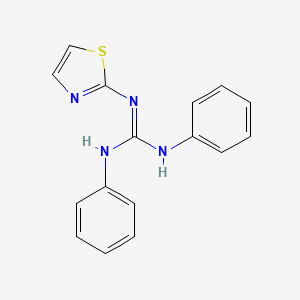
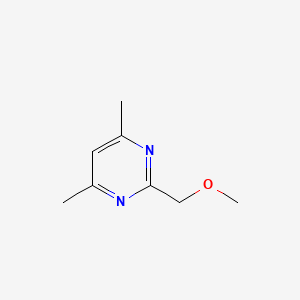
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)


![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
